molecular formula C16H11ClN2O4S B14728462 4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide CAS No. 6949-34-4

4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide

Cat. No.: B14728462
CAS No.: 6949-34-4
M. Wt: 362.8 g/mol
InChI Key: ZCSWBRADQTXXKX-UHFFFAOYSA-N
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Description

4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a chloro group and a dioxo group, linked to a benzenesulfonamide moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with 4-aminobenzenesulfonamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide is unique due to its combination of a naphthalene ring with chloro and dioxo substitutions linked to a benzenesulfonamide group.

Properties

CAS No.

6949-34-4

Molecular Formula

C16H11ClN2O4S

Molecular Weight

362.8 g/mol

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C16H11ClN2O4S/c17-13-14(16(21)12-4-2-1-3-11(12)15(13)20)19-9-5-7-10(8-6-9)24(18,22)23/h1-8,19H,(H2,18,22,23)

InChI Key

ZCSWBRADQTXXKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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